6',7'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride
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Overview
Description
6’,7’-dimethoxy-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride is a complex organic compound belonging to the isoquinoline family. Isoquinolines are a class of heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities and potential therapeutic applications. This particular compound is characterized by its unique spiro structure, which involves a cyclopropane ring fused to an isoquinoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’,7’-dimethoxy-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride typically involves multiple steps. One common method starts with the reaction of 6’,7’-dimethoxy-N-methyl-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline]-1’-carboxamide with 2-bromopropanoyl chloride. This reaction yields the corresponding 2-bromopropanamide, which is then converted to substituted 2-aminopropanoyl derivatives via reactions with cyclic secondary amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6’,7’-dimethoxy-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
Scientific Research Applications
6’,7’-dimethoxy-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6’,7’-dimethoxy-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to exert antiproliferative effects by modulating metabolic pathways in hepatocellular carcinoma cells . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect key enzymes and signaling molecules involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Another isoquinoline derivative with similar structural features.
6,7-Dimethoxy-3,4-dihydroisoquinoline: A related compound used in the synthesis of Tetrabenazine.
Uniqueness
What sets 6’,7’-dimethoxy-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride apart is its unique spiro structure, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for studying the relationship between molecular structure and biological activity.
Properties
CAS No. |
2866309-00-2 |
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Molecular Formula |
C13H18ClNO2 |
Molecular Weight |
255.74 g/mol |
IUPAC Name |
6,7-dimethoxyspiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane];hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c1-15-11-5-9-7-14-8-13(3-4-13)10(9)6-12(11)16-2;/h5-6,14H,3-4,7-8H2,1-2H3;1H |
InChI Key |
KAVZFCBAOPEIRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CNCC23CC3)OC.Cl |
Origin of Product |
United States |
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